molecular formula C10H13BrS B12090907 2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene

2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene

Cat. No.: B12090907
M. Wt: 245.18 g/mol
InChI Key: BWLQYHKBSMYNGV-UHFFFAOYSA-N
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Description

2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene is an organic compound with the molecular formula C10H13BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a bromomethyl group attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene typically involves the bromination of a cyclobutylmethylthiophene precursor. One common method is the reaction of cyclobutylmethylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, recrystallization, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-([1-(Bromomethyl)cyclobutyl]methyl)furan: Similar structure but with a furan ring instead of thiophene.

    2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene: Similar structure but with a cyclopropyl ring instead of cyclobutyl.

    2-([1-(Bromomethyl)cyclobutyl]methyl)benzene: Similar structure but with a benzene ring instead of thiophene.

Uniqueness

2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene is unique due to the combination of its thiophene ring and cyclobutylmethyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclobutyl]methyl]thiophene

InChI

InChI=1S/C10H13BrS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2

InChI Key

BWLQYHKBSMYNGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CS2)CBr

Origin of Product

United States

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